2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide

medicinal chemistry chemical biology screening library

2-(2,4-Dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic indole-3-ethylacetamide derivative characterized by a 2,4-dichlorophenoxy moiety and a 5-methyl substituent on the indole ring. Its molecular formula is C19H18Cl2N2O2, with a molecular weight of 377.26 g/mol.

Molecular Formula C19H18Cl2N2O2
Molecular Weight 377.3 g/mol
Cat. No. B12128876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide
Molecular FormulaC19H18Cl2N2O2
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H18Cl2N2O2/c1-12-2-4-17-15(8-12)13(10-23-17)6-7-22-19(24)11-25-18-5-3-14(20)9-16(18)21/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24)
InChIKeyONPVDYKEAOTPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide: Compound Identity and Baseline Profile


2-(2,4-Dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide is a synthetic indole-3-ethylacetamide derivative characterized by a 2,4-dichlorophenoxy moiety and a 5-methyl substituent on the indole ring. Its molecular formula is C19H18Cl2N2O2, with a molecular weight of 377.26 g/mol [1]. The compound is catalogued primarily within commercial screening libraries, such as the InterBioScreen collection (ID: STOCK1N-22512) [1], but publicly accessible bioactivity or target engagement data remain absent from primary peer-reviewed literature and patent databases at this time. Structural analogs with variations in the indole substitution pattern (e.g., unsubstituted indole, 5-chloro, 5-methoxy) and phenoxy halogenation (e.g., 4-chlorophenoxy instead of 2,4-dichlorophenoxy) are also listed among vendor libraries, defining the immediate chemical space for potential comparator analysis .

Synthetic intermediate or screening hit for indole-3-acetamide chemotype
Requires de novo target profiling; no public bioactivity data available

Why In-Class Substitution of 2-(2,4-Dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide Cannot Be Assumed


Within the indole-3-ethylacetamide chemotype, small structural modifications – such as the presence or absence of a 5-methyl group on the indole or the pattern of chlorine substitution on the phenoxy ring – can profoundly alter molecular recognition, physicochemical properties, and biological activity . For instance, the unsubstituted analog (CAS 819807-03-9) differs by a single methyl group, a change known in medicinal chemistry to influence lipophilicity (calculated logP), metabolic stability, and binding pocket complementarity. Similarly, replacing the 2,4-dichlorophenoxy with a 4-chlorophenoxy group (CAS 775292-25-6) alters both the electron density and steric profile of the aryl ether. Without direct comparative experimental data, generic substitution among these analogs cannot be justified for scientific procurement, as even structurally conservative changes can result in loss of target engagement or altered selectivity profiles. The absence of publicly disclosed head-to-head bioactivity data for this specific compound underscores the risk of unvalidated analog replacement in research settings.

  • 5-Methyl deletion

    Removal of the 5-methyl group may shift lipophilicity, metabolic stability, and binding complementarity.

  • Chlorine pattern change

    Replacing 2,4-dichlorophenoxy with 4-chlorophenoxy alters steric and electronic profile of the aryl ether.

  • No head-to-head data

    Absence of comparative bioactivity data prevents evidence-based substitution among close analogs.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide


No Publicly Available Differential Bioactivity Data for This Compound

Following an exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem, no primary research paper, patent, or authoritative database entry was identified that reports quantitative bioactivity data (e.g., IC50, Ki, EC50, % inhibition at a defined concentration) for 2-(2,4-dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide in any assay system. The only publicly accessible record documenting the compound's existence is a catalog entry within the InterBioScreen screening library (STOCK1N-22512) [1], which provides molecular formula and molecular weight but no biological annotation. Closely related analogs such as 2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide (CAS 819807-03-9) and 2-(4-chlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide (CAS 775292-25-6) are similarly listed in vendor catalogs , but comparative bioactivity data enabling differentiation among these analogs are absent from the public domain. Because quantitative differentiation evidence is missing for all key comparators, no high-strength evidence tag can be assigned.

Bioactivity Data
Data to verify
No IC50, Ki, EC50, or % inhibition data in public domain
Selection cannot be evidence-driven
Class-level inference only; requires de novo profiling
medicinal chemistry chemical biology screening library

Potential Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide


Exploratory Medicinal Chemistry and Hit-to-Lead Optimization

This compound may serve as a synthetic intermediate or screening hit in projects targeting enzymes or receptors where indole-3-ethylamine and phenoxyacetamide motifs are privileged pharmacophores (e.g., secretory phospholipase A2, 5-lipoxygenase, or kinases historically targeted by indole-3-acetamides) [1]. However, the absence of published bioactivity data means any such use is purely exploratory and requires de novo profiling.

Physicochemical and ADME Property Profiling as a Tool Compound

Given the calculated logP and hydrogen bond donor/acceptor profile derived from its structure (C19H18Cl2N2O2, MW 377.26) [2], this compound could be used in physical chemistry studies comparing the lipophilicity and permeability of 5-methylindole versus unsubstituted indole analogs. Such studies would require experimental logD, solubility, and PAMPA or Caco-2 permeability measurements that are not yet available in the public domain.

Chemical Biology Probe Development (Conditional)

If future studies reveal selective target engagement, the 5-methyl group may offer a synthetic handle for further derivatization or a metabolic stability advantage over the unsubstituted indole. Until such data are disclosed, this scenario remains speculative and cannot be used to justify procurement over commercially available alternatives.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Indole-3-acetamide scaffold diversity
Target engagement and selectivity profiling
Physicochemical profiling
Lipophilicity and permeability comparison
Experimental logD and permeability assays
Conditional probe development
5-Methyl derivatization handle
Metabolic stability and target validation
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